(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde
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Overview
Description
(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a dioxolane group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Dioxolane Group: The cyclopropane intermediate can be reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Aldehyde Functionalization: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted dioxolane derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of cyclopropane and dioxolane rings under various conditions.
Biology
Biochemical Probes: Used in the design of probes for studying enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds with cyclopropane or dioxolane moieties.
Industry
Material Science: Used in the development of new materials with specific properties derived from its unique structure.
Mechanism of Action
The mechanism by which (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain and distort molecular structures, influencing reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the dioxolane ring, making it less complex.
2-(1,3-Dioxolan-2-yl)ethanol: Contains a dioxolane ring but lacks the cyclopropane structure.
Uniqueness
(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of a strained cyclopropane ring and a dioxolane ring, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-4-5-3-6(5)7-9-1-2-10-7/h4-7H,1-3H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQPMZSRRWOFF-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2CC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)[C@@H]2C[C@H]2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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